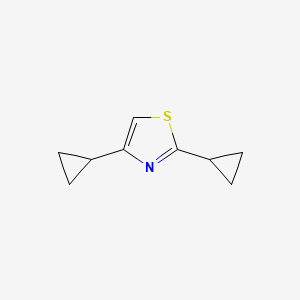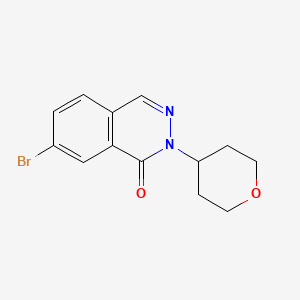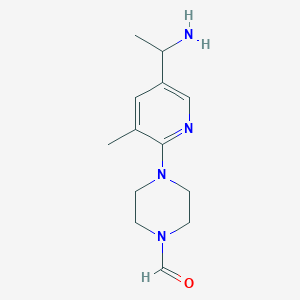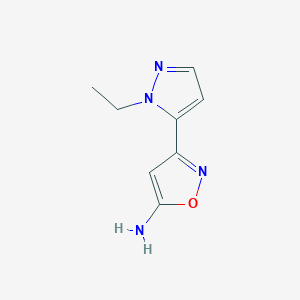
2,4-Dicyclopropylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dicyclopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with cyclopropyl groups at the 2 and 4 positions. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The unique structure of this compound imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 2,4-Dicyclopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,4-Dicyclopropylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiazolidines.
Applications De Recherche Scientifique
2,4-Dicyclopropylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 2,4-Dicyclopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the thiazole ring.
Comparaison Avec Des Composés Similaires
2,4-Dicyclopropylthiazole can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: Similar in structure but with methyl groups instead of cyclopropyl groups, leading to different chemical and biological properties.
2,4-Diphenylthiazole: Contains phenyl groups, which impart distinct aromatic characteristics and biological activities.
2,4-Diethylthiazole: Features ethyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl groups, which confer specific steric and electronic effects, influencing its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H11NS |
|---|---|
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
2,4-dicyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C9H11NS/c1-2-6(1)8-5-11-9(10-8)7-3-4-7/h5-7H,1-4H2 |
Clé InChI |
ZUWCLJIKKPFCFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CSC(=N2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)





![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
